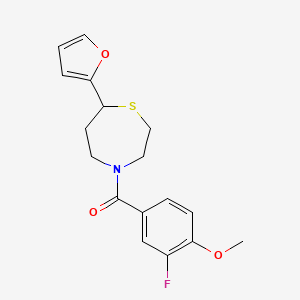
(3-Fluoro-4-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Fluoro-4-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-Fluoro-4-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H17FN4O2
Molecular Weight : 340.4 g/mol
Key Functional Groups :
- Fluorophenyl group
- Methoxy group
- Thiazepan ring
- Furan moiety
The unique combination of these functional groups suggests a diverse range of biological interactions, potentially influencing various therapeutic areas.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that compounds with thiazepan structures exhibit significant antimicrobial properties. The presence of the furan and fluorine substituents may enhance the efficacy against specific bacterial strains. In vitro studies have shown that this compound displays activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anticancer Potential
Several studies have explored the anticancer potential of thiazepan derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows promising results as an inhibitor of certain kinases associated with cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine and methoxy groups have been shown to significantly affect potency and selectivity. For example, altering the position of the fluorine atom can enhance binding affinity to target proteins .
Case Studies
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Anticancer Activity
Data Summary Table
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-21-14-5-4-12(11-13(14)18)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROUXQSKFNCLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













